molecular formula C19H20F2N2O2S B4423069 1-[(3,4-DIFLUOROPHENYL)SULFONYL]-4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINE

1-[(3,4-DIFLUOROPHENYL)SULFONYL]-4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINE

Cat. No.: B4423069
M. Wt: 378.4 g/mol
InChI Key: OVFBCEVCWLMWDM-QPJJXVBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(3,4-DIFLUOROPHENYL)SULFONYL]-4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINE is a complex organic compound with significant potential in various scientific fields. This compound features a piperazine ring substituted with a 3,4-difluorophenylsulfonyl group and a (E)-3-phenyl-2-propenyl group, making it a unique molecule with diverse chemical properties.

Preparation Methods

The synthesis of 1-[(3,4-DIFLUOROPHENYL)SULFONYL]-4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINE typically involves multiple steps, including the formation of the piperazine ring and subsequent substitution reactions. One common synthetic route includes:

    Formation of Piperazine Ring: Starting from ethylenediamine and diethanolamine, the piperazine ring is formed through cyclization.

    Substitution with 3,4-Difluorophenylsulfonyl Group: The piperazine ring is then reacted with 3,4-difluorobenzenesulfonyl chloride under basic conditions to introduce the sulfonyl group.

    Addition of (E)-3-Phenyl-2-Propenyl Group: Finally, the compound is subjected to a reaction with cinnamyl chloride to introduce the (E)-3-phenyl-2-propenyl group.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

1-[(3,4-DIFLUOROPHENYL)SULFONYL]-4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, potentially reducing the double bond in the (E)-3-phenyl-2-propenyl group.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, introducing various substituents depending on the reagents used.

Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(3,4-DIFLUOROPHENYL)SULFONYL]-4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINE has numerous applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific molecular pathways involved in diseases.

    Industry: Utilized in the production of specialty chemicals and materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-[(3,4-DIFLUOROPHENYL)SULFONYL]-4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects.

Comparison with Similar Compounds

Similar compounds include other piperazine derivatives with sulfonyl and phenyl groups. Compared to these compounds, 1-[(3,4-DIFLUOROPHENYL)SULFONYL]-4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINE is unique due to the presence of both the difluorophenylsulfonyl and (E)-3-phenyl-2-propenyl groups, which confer distinct chemical and biological properties. Similar compounds include:

  • 1-[(4-Methylphenyl)sulfonyl]-4-[(E)-3-phenyl-2-propenyl]piperazine
  • 1-[(3,4-Dichlorophenyl)sulfonyl]-4-[(E)-3-phenyl-2-propenyl]piperazine

These compounds share structural similarities but differ in their substituents, leading to variations in their chemical reactivity and biological activities.

Properties

IUPAC Name

1-(3,4-difluorophenyl)sulfonyl-4-[(E)-3-phenylprop-2-enyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F2N2O2S/c20-18-9-8-17(15-19(18)21)26(24,25)23-13-11-22(12-14-23)10-4-7-16-5-2-1-3-6-16/h1-9,15H,10-14H2/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVFBCEVCWLMWDM-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)S(=O)(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C/C=C/C2=CC=CC=C2)S(=O)(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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